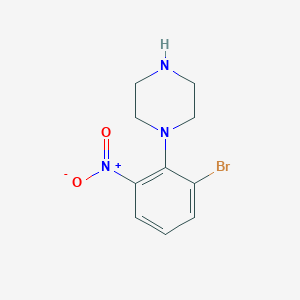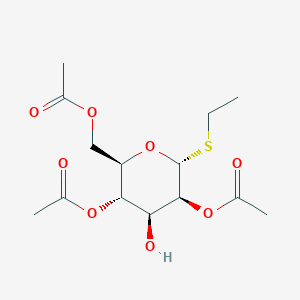![molecular formula C12H10ClN3O3S B1532571 4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid CAS No. 1113109-08-2](/img/structure/B1532571.png)
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
Übersicht
Beschreibung
“4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid” is a chemical compound that belongs to the category of isothiazoles. Its CAS Number is 1113109-08-2 .
Molecular Structure Analysis
The molecular formula of this compound is C12H10ClN3O3S . This indicates that it contains 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight is 311.74 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For this compound, the molecular weight is 311.74 g/mol . Unfortunately, the density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Antiviral Research
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid: has potential applications in antiviral research. Compounds with similar structures have been investigated for their efficacy against a range of RNA and DNA viruses . The presence of the isothiazole ring and the chlorobenzyl group may contribute to the compound’s ability to inhibit viral replication, though specific studies on this compound would be required to confirm its antiviral activity.
Anti-inflammatory Studies
The structural features of this compound suggest it could be explored for anti-inflammatory properties. Isothiazole derivatives are known to exhibit anti-inflammatory activity, which makes them candidates for the development of new anti-inflammatory drugs . Further research could elucidate the mechanisms by which this compound modulates inflammatory pathways.
Anticancer Agent Development
Isothiazole compounds have been recognized for their potential in anticancer drug development. The unique structure of 4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid could be valuable in designing novel anticancer agents. Its ability to interact with various biological targets could be harnessed to inhibit cancer cell growth and proliferation .
Antibacterial and Antimicrobial Applications
The antibacterial and antimicrobial potential of isothiazole derivatives is another area of interest. The chlorobenzyl moiety, in particular, may enhance the compound’s ability to act against bacterial pathogens. Research into this application could lead to the development of new treatments for bacterial infections .
Enzyme Inhibition for Disease Treatment
Isothiazole derivatives are known to act as enzyme inhibitors, which can be useful in treating diseases where enzyme regulation is disrupted. The specific structure of 4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid might allow it to bind to certain enzymes, potentially leading to therapeutic applications in various diseases .
Chemical Synthesis and Organic Chemistry
This compound could serve as an intermediate in organic synthesis, particularly in the construction of complex molecules that contain the isothiazole ring. Its reactivity, especially at the benzylic position, could be exploited in various chemical reactions to synthesize new compounds with diverse biological activities .
Eigenschaften
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-4-2-1-3-6(7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICOAIOXHMXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NSC(=C2N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)



![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

